molecular formula C12H17N3O4 B2860738 2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034398-49-5

2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2860738
CAS No.: 2034398-49-5
M. Wt: 267.285
InChI Key: QBEPZIAXVMEIAB-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a methoxypyrazine moiety linked to a pyrrolidine ring via an ethanone bridge

Preparation Methods

The synthesis of 2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxypyrazine intermediate, which is then reacted with a pyrrolidine derivative under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings.

Scientific Research Applications

2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. Specific pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be compared with similar compounds such as:

    Methoxypyrazine derivatives: These compounds share the methoxypyrazine moiety and exhibit similar chemical properties and reactivity.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring may have comparable biological activities and applications.

    Ethanone derivatives: These compounds have the ethanone bridge, contributing to their structural and functional characteristics.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-methoxy-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-17-8-10(16)15-6-3-9(7-15)19-12-11(18-2)13-4-5-14-12/h4-5,9H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEPZIAXVMEIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)OC2=NC=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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